Aminopyralid
Overview
Description
Aminopyralid is a selective herbicide used primarily for the control of broadleaf weeds, particularly thistles and clovers. It belongs to the picolinic acid family of herbicides, which also includes clopyralid, picloram, and triclopyr . This compound is known for its systemic action, meaning it can be absorbed by the plant and translocated throughout its tissues, leading to effective weed control .
Mechanism of Action
Target of Action
Aminopyralid is a pyridine carboxylic acid herbicide that primarily targets a wide range of broadleaf weeds and woody brush species . It is particularly effective against invasive species and is used to preserve conservation land due to its ability to target hard-to-control weeds without damaging native vegetation .
Mode of Action
This compound acts as an auxin-like growth regulator . It is a systemic herbicide, meaning it is absorbed by the leaves and roots of the plant, then translocates throughout the plant, accumulating in meristematic tissues . This systemic control allows it to affect the entire plant, including the roots . The compound disrupts plant growth metabolic pathways, deregulating the growth process of the plant .
Biochemical Pathways
It is known that this compound disrupts gene expression, leading to undifferentiated cell division and elongation . This disruption of plant growth processes occurs when this compound binds at receptor sites .
Pharmacokinetics
This compound is non-volatile, highly soluble in water, and based on its chemical properties, is mobile and has a high potential for leaching to groundwater . The average field soil half-life is 34.5 days for eight North American sites .
Result of Action
The result of this compound’s action is the systemic control of target species with good tolerance of cool- and warm-season grasses . It controls the entire plant, including the roots, and offers soil residual activity to extend control .
Biochemical Analysis
Biochemical Properties
Aminopyralid is a systemic auxin herbicide possessing auxin-like (plant growth regulator) qualities . It moves systemically throughout the plant and deregulates plant growth metabolic pathways affecting the growth process of the plant . This disruption of plant growth processes, by binding of this compound at receptor sites normally used by the plant’s natural growth hormones, results in death of susceptible plant species .
Cellular Effects
This compound provides systemic control of target species with good tolerance of cool- and warm-season grasses . It controls the entire plant, including the roots, and offers soil residual activity to extend control . This compound also provides preemergence weed control on many susceptible weeds .
Molecular Mechanism
This compound moves systemically throughout the plant and deregulates plant growth metabolic pathways affecting the growth process of the plant . This disruption of plant growth processes, by binding of this compound at receptor sites normally used by the plant’s natural growth hormones, results in death of susceptible plant species .
Temporal Effects in Laboratory Settings
This compound is generally very persistent in the environment . Under favorable light conditions, it can rapidly photodegrade in shallow, clear water, though not in murky deeper water, with a half-life of 0.6 days . It photodegrades slowly in soil, with a half-life of about 72.2 days .
Dosage Effects in Animal Models
The effects most often seen following exposure to this compound are on the gastrointestinal tract after oral exposure, with cecal effects in rats and stomach effects in dogs and rabbits .
Metabolic Pathways
This compound is a synthetic analogue of an auxin, a plant hormone that regulates development, growth and other plant functions . It disrupts plant growth metabolic pathways .
Transport and Distribution
This compound is non-volatile, highly soluble in water and, based on its chemical properties, is mobile and has a high potential for leaching to groundwater . It may be moderately persistent in soil systems but would not be expected to persist in surface water under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopyralid can be synthesized through several chemical routes. One common method involves the chlorination of 2,6-dichloropyridine followed by amination to introduce the amino group at the 4-position. The final step involves carboxylation to form the carboxylic acid group .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Aminopyralid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Aminopyralid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: this compound is used to study plant physiology and the mechanisms of herbicide resistance.
Medicine: Research into this compound’s potential effects on human health and its environmental impact is ongoing.
Comparison with Similar Compounds
Aminopyralid is often compared with other herbicides in the picolinic acid family, such as clopyralid, picloram, and triclopyr. While all these compounds share a similar mode of action, this compound is unique in its high selectivity for certain broadleaf weeds and its low toxicity to non-target organisms . This makes it particularly useful in agricultural settings where selective weed control is essential.
Similar Compounds
- Clopyralid
- Picloram
- Triclopyr
This compound’s unique properties, such as its high selectivity and low environmental impact, make it a valuable tool in modern agriculture .
Properties
IUPAC Name |
4-amino-3,6-dichloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXXQNOQHKNPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034330 | |
Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/L), In water, 2.48 g/L (unbuffered, 18 °C); 205 g/L (pH 7) | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.72 at 20 °C/4 °C | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.59X10-5 mPa /1.92X10-10 mmHg/ at 25 °C | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
150114-71-9 | |
Record name | Aminopyralid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150114-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminopyralid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150114719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOPYRALID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4EMJ60LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
163.5 °C | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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